molecular formula C6H5ClN2O2 B1210972 2-Chloro-4-methyl-5-nitropyridine CAS No. 23056-33-9

2-Chloro-4-methyl-5-nitropyridine

Cat. No.: B1210972
CAS No.: 23056-33-9
M. Wt: 172.57 g/mol
InChI Key: HWZUMEVIIGNXGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-methyl-5-nitropyridine typically involves the chlorination of 2-Hydroxy-4-methyl-5-nitropyridine. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorination reagents. The reaction is carried out at a temperature range of 100-105°C for about 5 hours . After the reaction, the product is extracted and purified to obtain a high yield of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Source
AminationNH₃ (aq.), 80–100°C, 12–24 hrs2-Amino-4-methyl-5-nitropyridine85–90%
MethoxylationNaOMe, DMF, reflux, 8 hrs2-Methoxy-4-methyl-5-nitropyridine78%
ThiolationKSH, EtOH, 60°C, 6 hrs2-Mercapto-4-methyl-5-nitropyridine70%

Mechanistic Insight : The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the adjacent chlorine, facilitating SₙAr (nucleophilic aromatic substitution) with soft nucleophiles like amines and thiols .

Reduction Reactions

The nitro group at position 5 is reducible to an amine:

Reducing System Conditions Product Yield Source
H₂/Pd-C (10%)EtOH, 25–30°C, 4–6 hrs5-Amino-2-chloro-4-methylpyridine92%
Fe/HClH₂O, 70°C, 12 hrs5-Amino-2-chloro-4-methylpyridine65%

Side Reactions : Over-reduction of the pyridine ring is minimized using Pd-C at low hydrogen pressures .

Nitration and Halogenation

Further functionalization of the pyridine ring has been demonstrated:

Nitration

Conditions Product Yield Source
HNO₃/H₂SO₄, 0–5°C, 2 hrs2-Chloro-4-methyl-3,5-dinitropyridine55%

Bromination

Reagents Conditions Product Yield Source
Br₂, FeCl₃CHCl₃, 50°C, 8 hrs2-Bromo-4-methyl-5-nitropyridine60%

Regioselectivity : Electrophilic substitution occurs preferentially at position 3 due to the directing effects of the nitro group .

Ring Functionalization via Cross-Coupling

The chlorine substituent enables participation in transition-metal-catalyzed reactions:

Reaction Catalyst/Base Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hrs2-Aryl-4-methyl-5-nitropyridine75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa2-(N-Alkyl)-4-methyl-5-nitropyridine70%

Key Limitation : Steric hindrance from the methyl group at position 4 reduces reactivity in sterically demanding couplings.

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 230°C, releasing NOₓ gases (TGA data) .

  • Photoreactivity : UV irradiation (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate .

From 2-Hydroxy-4-methyl-5-nitropyridine

  • Chlorination : SOCl₂/DMF, 80°C, 48 hrs (95% yield) .

  • Mechanism :

    2 Hydroxy precursor+SOCl2DMF2 Chloro product+SO2+HCl\text{2 Hydroxy precursor}+\text{SOCl}_2\xrightarrow{\text{DMF}}\text{2 Chloro product}+\text{SO}_2+\text{HCl}

From 2-Amino-4-methylpyridine

  • Nitration : HNO₃/H₂SO₄, 0°C → 2-Amino-4-methyl-5-nitropyridine (75%) .

  • Sandmeyer Reaction : NaNO₂/HCl, CuCl → this compound (60%) .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Chloro-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting bacterial infections and cancer therapies. For instance, its derivatives have been investigated for their antimicrobial and anticancer properties, showing promising results in preclinical studies .

Case Study: Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits essential metabolic processes, which are critical for bacterial survival. Preliminary studies suggest its effectiveness against resistant bacterial strains, making it a candidate for further drug development.

Agrochemical Applications

Formulation of Herbicides and Pesticides:
In the agrochemical sector, this compound is used to formulate herbicides and pesticides. Its ability to enhance crop yield while providing protection against pests makes it valuable in agricultural practices. The compound's efficacy in these applications is attributed to its chemical stability and reactivity .

Material Science

Development of New Materials:
The compound is explored for its potential in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics, leading to materials that can withstand various environmental conditions and stresses .

Analytical Chemistry

Reagent in Analytical Methods:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its reliability in various testing environments makes it a preferred choice for researchers looking to analyze complex mixtures accurately .

Research Applications

Study of Reaction Mechanisms:
This compound is widely used in academic and industrial research to study reaction mechanisms and develop new synthetic pathways. Its role in organic chemistry is vital for advancing knowledge about chemical reactions and improving synthetic methodologies .

Data Tables

Application AreaSpecific Uses
PharmaceuticalsIntermediate for antibiotics and anticancer drugs
AgrochemicalsFormulation of herbicides and pesticides
Material ScienceDevelopment of advanced polymers
Analytical ChemistryReagent for substance detection
ResearchMechanism studies and synthetic pathway development

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-nitropyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and nitro group make it a versatile intermediate for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

2-Chloro-4-methyl-5-nitropyridine can be compared with other similar compounds such as:

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-4-nitropyridine

These compounds share similar structural features but differ in the position of substituents on the pyridine ring, which can influence their reactivity and applications . The unique combination of chlorine, methyl, and nitro groups in this compound makes it particularly useful in specific synthetic pathways.

Biological Activity

2-Chloro-4-methyl-5-nitropyridine (CAS No. 23056-33-9) is a chemical compound with diverse biological activities. This article focuses on its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : Ranges from 1.18 to 2.01, indicating moderate lipophilicity .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria are crucial indicators of its antibacterial potency.

Bacteria MIC (μM)
Staphylococcus aureus20
Enterococcus faecalis30
Mycobacterium tuberculosis0.78

The presence of the nitro group at the C5 position is essential for enhancing the antibacterial activity of the compound .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting critical pathways involved in inflammation. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a pivotal role in inflammatory responses.

Mechanism of Action :

  • Inhibition of iNOS (inducible Nitric Oxide Synthase)
  • Reduction of pro-inflammatory cytokines like TNF-α and IL-1β .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Results indicate that it has a selective cytotoxic effect, sparing primary mammalian cells while effectively reducing the viability of cancer cells.

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)10

These findings suggest potential applications in cancer therapy, particularly due to its selective toxicity towards tumor cells .

Case Studies

  • Antibacterial Efficacy Study :
    A recent study evaluated the antibacterial efficacy of various nitro-substituted pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against S. aureus, with an MIC significantly lower than commonly used antibiotics like ampicillin and rifampicin .
  • Cytotoxicity Assessment :
    In a comparative analysis of several pyridine derivatives, this compound was found to have a favorable cytotoxicity profile against cancer cells while showing minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-chloro-4-methyl-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration and chlorination of pyridine derivatives. For example, nitration of 2-amino-4-methylpyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by chlorination with thionyl chloride or phosphorus oxychloride. Reaction temperature and stoichiometry are critical: excess chlorinating agents (1.5–3 equivalents) and prolonged stirring (4–12 hours) improve yields. Solvents like dichloromethane or benzene are used to control exothermic reactions .

  • Key Parameters :
ReagentTemperatureTimeYield Range
SOCl₂50°C4h60–75%
POCl₃80°C12h70–85%

Q. How is this compound characterized experimentally?

  • Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹). Complement with nuclear magnetic resonance (NMR):

  • ¹H NMR : Methyl protons (δ ~2.5 ppm), pyridine ring protons (δ ~8.0–8.5 ppm).
  • ¹³C NMR : Nitro-substituted carbon (δ ~150 ppm), Cl-substituted carbon (δ ~140 ppm).
    High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : EN 166-certified goggles, nitrile gloves (EN 374 compliance), and lab coats.
  • Engineering Controls : Fume hoods for dust suppression; local exhaust ventilation during synthesis.
  • Spill Management : Avoid water contact (risk of exothermic decomposition). Use inert absorbents (vermiculite) and dispose as hazardous waste .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, enhancing electrophilicity at the 3- and 5-positions. Chlorine at the 2-position further deactivates the ring, favoring substitution at the 4-methyl-adjacent site. Computational studies (DFT/B3LYP/6-311++G**) show reduced electron density at the 6-position, making it reactive toward amines or alkoxides. Kinetic studies require monitoring via HPLC to track intermediate formation .

Q. Can density functional theory (DFT) predict the thermal stability of this compound?

  • Methodological Answer : Yes. Using hybrid functionals (e.g., B3LYP) with exact exchange terms, calculate bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds. BDEs < 70 kcal/mol indicate thermal lability. Experimental validation via thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with DFT-predicted C-NO₂ cleavage .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Steric Shielding : Introduce bulky ligands (e.g., tert-butoxy groups) to block undesired substitution sites.
  • Catalysis : Use Pd(0)/ligand systems for selective cross-coupling at the 6-position.
  • pH Control : Maintain neutral conditions (pH 6–8) to prevent nitro group reduction .

Q. How does this compound perform as a precursor in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors. For example, Suzuki coupling with boronic acids introduces aryl groups at the 6-position, yielding candidates for EGFR or CDK2 inhibition. In vitro assays show IC₅₀ values < 1 µM for derivatives with electron-deficient substituents .

Q. Contradictions and Limitations

  • Melting Point Variability : Literature reports range from 266°C (pure compound) to 36–40°C (impure samples). Always confirm purity via DSC .
  • Solubility Data Gaps : Limited experimental solubility data necessitate empirical testing in target solvents (e.g., DMF, THF).

Properties

IUPAC Name

2-chloro-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323073
Record name 2-Chloro-4-methyl-5-nitropyridine
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Molecular Weight

172.57 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23056-33-9
Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Record name 2-Chloro-4-methyl-5-nitropyridine
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Synthesis routes and methods I

Procedure details

22.3 g of 2-hydroxy-4-methyl-5-nitropyridine and 170 ml of POCl3 are mixed together and heated at 100° C. for 3 hours. The cooled reaction medium is poured onto ice to yield a beige precipitate of 2-chloro-4-methyl-5-nitropyridine.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 ml three-necked round-bottomed flask equipped with a magnetic bar, a thermometer, a dropping funnel and a reflux condenser is charged with 4-methyl-5-nitro-pyridin-2-ol (5.0 g), and 1,2-dichloroethane (30 ml). Phosphorous oxide chloride (3.6 ml) is added dropwise. Into this mixture DMF (2.5 ml) is added dropwise at ambient temperature. The reaction mixture is heated at 70° C. under stirring for 0.5 hours. After cooling the mixture to ambient temperature, it is concentrated in vacuo at 50° C., to obtain a brown oily gum. Purification of this gum by flash chromatography over silica gel with hexane/ethyl acetate 7:3 (v:v) gives 4.91 g of the compound as a light yellow solid (MP: 35-38° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Phosphorous oxide chloride
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-methyl-5-nitro-1H-pyridine-2-one (5.00 g, 32.44 mmol), thionyl chloride (20 ml), and two drops of dimethylformamide was heated atreflux under nitrogen for 52 hours. The resultant orange colored solution was evaporated under reduced pressure, and a small amount of anhydrous toluene was added and then removed via evaporation under reduced pressure to remove traces of thionyl chloride. The residual oil then passed througha silica gel filter (dried at 150° C. under vacuum overnight, approximately 100 g) followed by methylene chloride (1 1). This filtrate was evaporated under reduced pressure to afford 2-chloro-4-methyl-5-nitropyridine (5.30 g, 30.71 mmol, 95%) as an orange oil, which crystallized below 0° C.; IR (CHCl3) 1605, 1550, 1520, 1450, 1360, 1345 cm-1 ; 1H NMR (CDCl3) δ 9.03 (s, 1H), 7.83 (s, 1H), 2.60 (s, 3H); LRMS (m/z, relative intensity) 174 (25), 173 (19), 172 (M+, 68), 157 (74), 155 (100), 128 (27), 101 (47), 100(55], 99 (74), 90 (43), 75 (36).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Copper(II)chloride (10.01 g, 74.5 mmol) was dissolved in N,N-dimethylformamide (75 mL) and the solution was warmed to 60° C. A solution of 2-amino-4-methyl-5-nitropyridine (9.50 g, 62.0 mmol) in N,N-dimethylformamide (145 mL) was added with addition funnel over 0.5 h. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was cooled to room temperature and poured into 3 N aqueous hydrochloric acid (300 mL), followed by extraction with diethyl ether. The organic extract was dried over sodium sulfate and adsorbed onto silica gel for purification by column chromatography (SiO2, 20:3 hexanes/ethyl acetate). 2-Chloro-4-methyl-5-nitropyridine was obtained as a yellow solid (2.10 g, 20%): 1H NMR (300 MHz, CD3OD) δ2.63 (3H, s), 7.60 (1H, s), 8.96 (1H, s); ESI MS m/z 173 [C6H5ClN2O2+H]+.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
10.01 g
Type
catalyst
Reaction Step Three
Name
Yield
20%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-4-methyl-5-nitropyridine
2-Chloro-4-methyl-5-nitropyridine
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2-Chloro-4-methyl-5-nitropyridine
2-Chloro-4-methyl-5-nitropyridine

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